4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
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Overview
Description
4-Chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group, a methyl group, and a 1,2,4-oxadiazole moiety. The compound’s unique structure imparts it with distinct chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Sulfonamide formation: The sulfonamide group can be introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or sulfuryl chloride.
Methylation: The methyl group can be introduced by reacting the amine with methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
4-Chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The oxadiazole moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-methylpyridine-2-carboxamide
- 1-Chloro-4-methylbenzene
- 4-Chloro-1-methylbenzene
Uniqueness
4-Chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other sulfonamides and related compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C16H14ClN3O3S |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H14ClN3O3S/c1-20(24(21,22)14-9-7-13(17)8-10-14)11-15-18-16(19-23-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
QIQVZYTUIMQHNO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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